6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl 6-bromo-1-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33BrFNO4Si/c1-9-29-22(28)16-12-26(19-11-18(25)17(24)10-15(19)21(16)27)20(14(2)3)13-30-31(7,8)23(4,5)6/h10-12,14,20H,9,13H2,1-8H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRLFILUFAWDIN-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO[Si](C)(C)C(C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)[C@H](CO[Si](C)(C)C(C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33BrFNO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728548 | |
| Record name | Ethyl 6-bromo-1-[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}-3-methylbutan-2-yl]-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934161-52-1 | |
| Record name | Ethyl 6-bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934161-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-bromo-1-[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}-3-methylbutan-2-yl]-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester (CAS No. 934161-52-1) is a synthetic derivative of quinolinecarboxylic acid. It is characterized by its complex molecular structure, which includes a bromine atom, a fluorine atom, and a dimethylsilyl ether group. This compound is of particular interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C23H33BrFNO4Si |
| Molecular Weight | 514.5 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | Ethyl 6-bromo-1-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate |
| SMILES | CCOC(=O)C1=CN(C@HC(C)C)c2cc(F)c(Br)cc2C1=O |
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The structural features of 6-Bromo-1-[(1S)-...] suggest it may interact with bacterial enzymes or membranes, potentially inhibiting growth. Studies have shown that similar compounds can be effective against various bacterial strains, including resistant ones.
Antiviral Activity
Quinoline derivatives have also been explored for their antiviral properties. Preliminary studies suggest that the compound may interfere with viral replication mechanisms, although specific data on this compound's efficacy against particular viruses remains limited.
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives is well-documented. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The presence of the dimethylsilyl group may enhance solubility and bioavailability, further contributing to its anti-inflammatory effects.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts.
Study 2: Anti-inflammatory Activity
In a carrageenan-induced paw edema model in rats, a related quinoline derivative demonstrated significant reduction in swelling, suggesting potential therapeutic applications for inflammatory diseases. The compound's mechanism was hypothesized to involve inhibition of cyclooxygenase (COX) enzymes.
Research Findings
Recent studies have focused on the synthesis and characterization of 6-Bromo-1-[(1S)-...] . Key findings include:
- Synthesis : The compound can be synthesized through a multi-step process involving bromination and silylation reactions.
- Biological Testing : In vitro assays showed promising results in inhibiting bacterial growth and reducing inflammatory markers.
- Structure-Activity Relationship (SAR) : Modifications in the side chains significantly affect biological activity, highlighting the importance of molecular structure in drug design.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains, including resistant strains, making it a candidate for further development into antibiotics. Studies have demonstrated that modifications in the quinoline structure can enhance its activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies indicate that this compound may act on specific cellular pathways involved in tumor growth and metastasis .
Chemopreventive Potential
There is ongoing research into the chemopreventive properties of compounds similar to 6-Bromo-1-[(1S)-...]. The ability of such compounds to modulate pathways related to carcinogenesis makes them valuable in cancer prevention strategies. The compound's structural attributes may allow it to function as an inducer of protective enzymes against oxidative stress and inflammation, critical factors in cancer development .
Synthetic Pathways
The synthesis of 6-Bromo-1-[(1S)-... involves several steps, typically starting from simpler precursors. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing environmental impact. Key synthetic methods include:
- Bromination : Introduction of the bromine atom into the quinoline framework.
- Silylation : Use of dimethylsilyl groups to enhance solubility and stability.
- Esterification : Formation of the ethyl ester to improve bioavailability.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives, including 6-Bromo-1-[(1S)-...]. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli. The study concluded that further structural modifications could enhance efficacy .
Case Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations below those toxic to normal cells. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Ethyl 6-Bromo-7-fluoro-1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 2089288-31-1)
- Key Differences : Replaces the TBDMS-protected hydroxymethyl group with a 4-methoxybenzyl substituent.
- Impact : The 4-methoxybenzyl group reduces steric hindrance compared to the TBDMS group but introduces aromaticity, which may alter target binding affinity. Molecular weight (434.26 g/mol) is lower than the target compound due to the absence of the silyl group .
Ethyl 7-Bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 131993-96-9)
- Key Differences : Features a simpler ethyl group at position 1 and lacks the 7-fluoro substituent.
- Molecular weight (324.17 g/mol) is significantly lower, reflecting reduced complexity .
Ethyl 6-Bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Compound 6h in )
- Key Differences : Fluoro substituent at position 8 instead of 6.
- Impact: Positional isomerism of fluorine alters electronic distribution, which may affect DNA gyrase inhibition efficacy in quinolone antibiotics .
Substituent-Driven Functional Comparisons
Role of the TBDMS Group
- Target Compound : The TBDMS group enhances lipophilicity (logP ~4.2 estimated), improving membrane permeability but reducing aqueous solubility. This group also protects the hydroxymethyl moiety from premature oxidation or metabolism .
- Analogues Without Silyl Protection: Compounds like ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate (CAS: 1258652-59-3, similarity score 0.95) exhibit lower logP values (~2.8), favoring solubility but limiting tissue penetration .
Bromo-Fluoro Synergy
- Target Compound: The 6-bromo and 7-fluoro combination is critical for intercalation into bacterial DNA, as seen in fluoroquinolone antibiotics. Bromine’s bulk may enhance binding to hydrophobic pockets in target enzymes .
- Mono-Halogenated Analogues: Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 79607-24-2) lacks halogens, resulting in weaker antimicrobial activity .
Metabolic Stability
The TBDMS group in the target compound resists hepatic cytochrome P450-mediated degradation, prolonging half-life compared to analogues with unprotected hydroxymethyl groups (e.g., ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate) .
Antibacterial Activity Trends
- Fluoroquinolone Analogues: The 7-fluoro substituent in the target compound aligns with DNA gyrase-binding motifs in antibiotics like ciprofloxacin. Bromine at position 6 may enhance Gram-positive coverage .
- Non-Fluorinated Analogues: Compounds lacking fluorine (e.g., CAS: 79607-24-2) show reduced activity against topoisomerase IV .
Preparation Methods
Esterification and Hydrolysis
The ethyl ester at position 3 is introduced early in the synthesis and maintained until final steps. Hydrolysis to the carboxylic acid, as described for sparcarboxylic acid derivatives, uses acidic conditions (H₂SO₄/H₂O at 100–110°C). However, for the target ester, this step is omitted.
Purification and Characterization
-
Crystallization : Products are recrystallized from ethanol/cyclohexane or chloroform/ethanol mixtures to enhance purity.
-
Spectroscopy : IR and NMR confirm the silyl ether (δ 0.1–0.3 ppm for Si–CH₃) and ethyl ester (δ 1.2–1.4 ppm for CH₃).
Optimization and Yield Considerations
*Estimated based on analogous nitration yields.
Mechanistic Insights and Catalysis
The use of DMAP as a nucleophilic catalyst accelerates amine couplings, likely via transient zwitterionic intermediates. For example, DMAP reacts with difluorinated quinolones to form intermediates that facilitate nucleophilic attack by amines, improving yields from 60% to 83% in model systems.
Challenges and Alternative Approaches
-
Regioselectivity : Competing halogenation at positions 5 and 8 necessitates precise temperature control.
-
Stereochemical Integrity : Asymmetric synthesis or chiral resolution ensures the (S)-configuration of the side chain.
-
Protective Group Stability : The TBDMS group is stable under basic conditions but may require HF·pyridine for deprotection in later stages .
Q & A
Basic Questions
Q. What synthetic strategies are employed to introduce the tert-butyldimethylsilyl (TBDMS) protecting group in the synthesis of this compound?
- Methodology : The TBDMS group is introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions, typically in the presence of a base like imidazole. This step protects the hydroxyl group during subsequent reactions (e.g., fluorination or bromination). Purification involves silica gel chromatography, with monitoring by TLC or HPLC to ensure removal of unreacted reagents .
Q. What analytical techniques are critical for confirming the structure of this compound post-synthesis?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula.
- NMR Spectroscopy : 1H/13C NMR identifies proton and carbon environments, with specific attention to the stereochemistry at the (1S)-configured center.
- X-ray Crystallography : Provides absolute configuration confirmation, as demonstrated in studies of related fluoroquinolones .
Q. How is the stereochemical integrity of the (1S)-configured carbon center maintained during synthesis?
- Methodology : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) can preserve stereochemistry. Intermediate characterization via polarimetry or chiral HPLC ensures fidelity. For example, in similar compounds, steric hindrance from the TBDMS group stabilizes the desired conformation .
Advanced Questions
Q. How do steric effects influence the reactivity of the silyl-protected hydroxyl group during fluorination or bromination?
- Methodology : The bulky TBDMS group reduces nucleophilic attack at the protected hydroxyl site, directing electrophilic substitution (e.g., bromination) to the quinoline ring. Computational modeling (DFT) or kinetic studies can quantify steric parameters. Crystallographic data (e.g., C–H⋯O interactions in ) reveal spatial constraints affecting reactivity.
Q. What strategies resolve discrepancies in NMR data when characterizing the (1S)-configured center?
- Methodology : Advanced NMR techniques, such as NOESY/ROESY, detect through-space correlations to confirm spatial arrangements. For example, a 2012 crystallographic study of a related ethyl ester (R factor = 0.060) resolved ambiguities in proton coupling patterns .
Q. How does fluorination at the 7-position impact electronic properties and bioactivity?
- Methodology : Fluorine’s electronegativity enhances electron-withdrawing effects, increasing metabolic stability and binding affinity. Comparative studies using analogues (e.g., ethyl 7-chloro-6-fluoro-4-oxo derivatives ) show:
| Substituent | LogP | MIC (μg/mL) B. subtilis | Reference |
|---|---|---|---|
| -F | 2.1 | 0.25 | |
| -Cl | 2.5 | 0.50 |
Q. What experimental design considerations are critical for optimizing yield in multi-step syntheses?
- Methodology :
- DoE (Design of Experiments) : Identifies optimal reaction conditions (temperature, solvent, catalyst loading).
- In-line Analytics : ReactIR or PAT (Process Analytical Technology) monitors intermediate formation.
- Protecting Group Compatibility : Sequential deprotection (e.g., TBDMS removal with TBAF) must avoid side reactions, as noted in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
